CP-135807

Beschreibung

Eigenschaften

IUPAC Name |

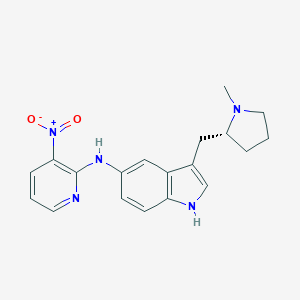

3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-23-9-3-4-15(23)10-13-12-21-17-7-6-14(11-16(13)17)22-19-18(24(25)26)5-2-8-20-19/h2,5-8,11-12,15,21H,3-4,9-10H2,1H3,(H,20,22)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFIYPNOWVPAPR-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)NC4=C(C=CC=N4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)NC4=C(C=CC=N4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164748 | |

| Record name | (R)-3-((1-Methyl-2-pyrrolidinyl)methyl)-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151272-90-1 | |

| Record name | 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151272-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP 135807 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151272901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-((1-Methyl-2-pyrrolidinyl)methyl)-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-methylpyrrolidin-2R-ylmethyl)-5-(3-nitropyrid-2- yl)amino-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-135807 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE348FQ6DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CP-135,807: A Technical Guide for Research Professionals

An In-depth Examination of the Selective 5-HT1D Receptor Agonist in Preclinical Research

CP-135,807 is a potent and selective serotonin (B10506) 1D (5-HT1D) receptor agonist utilized extensively in neuroscience and psychopharmacology research. This technical guide provides a comprehensive overview of its mechanism of action, experimental applications, and key pharmacological data for researchers, scientists, and drug development professionals.

Core Mechanism of Action

CP-135,807, chemically identified as 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine[1], exerts its effects primarily through the activation of the 5-HT1D receptor. It functions as a terminal 5-HT autoreceptor agonist[2]. This targeted action leads to a dose-dependent reduction in the release of extracellular serotonin, a key neurotransmitter implicated in mood and behavior[2].

The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway. Upon agonist binding, the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Signaling Pathway

The signaling pathway initiated by CP-135,807 at the 5-HT1D receptor is illustrated below:

Quantitative Pharmacological Data

CP-135,807 exhibits high affinity and selectivity for the 5-HT1D receptor. The following table summarizes key quantitative data.

| Parameter | Value | Species/System | Reference |

| IC50 | 3.1 nM | Bovine 5-HT1D Receptor | [3] |

Experimental Protocols

CP-135,807 has been instrumental in elucidating the behavioral effects of 5-HT1D receptor activation, primarily through drug discrimination studies in animal models.

Key Experiment: Drug Discrimination in Pigeons

A seminal study by Mansbach et al. (1996) characterized the psychoactive effects of CP-135,807 in pigeons.[2]

Objective: To determine if the discriminative stimulus effects of CP-135,807 are mediated by its action at 5-HT1D receptors.

Methodology:

-

Subjects: Adult male Carneau pigeons were used in the study.

-

Apparatus: A two-key operant conditioning chamber was utilized.

-

Training Protocol:

-

Pigeons were trained to discriminate between intramuscular (IM) injections of CP-135,807 (0.1 mg/kg) and saline.[2]

-

A two-key, fixed-ratio schedule of food-reinforced key pecking was employed.[2] Responding on one key was reinforced with food following a CP-135,807 injection, while responding on the other key was reinforced after a saline injection.

-

-

Substitution Testing:

-

Once the discrimination was established, various other psychoactive compounds were administered to determine if they would substitute for the CP-135,807 stimulus (i.e., cause the pigeons to respond on the CP-135,807-appropriate key).

-

Test compounds included the 5-HT1D agonist CP-286,601, the 5-HT1A agonist 8-OH-DPAT, the 5-HT1B agonist CP-94,253, and the serotonin reuptake inhibitor sertraline.[2]

-

-

Antagonism Testing:

-

The selective 5-HT1D antagonist GR 127935 and the selective 5-HT1A antagonist WAY 100,635 were administered prior to CP-135,807 to determine if they could block its discriminative stimulus effects.[2]

-

Results Summary:

-

CP-135,807 and the other 5-HT1D agonist, CP-286,601, fully substituted for the training dose.[2]

-

The 5-HT1A and 5-HT1B agonists, as well as the serotonin reuptake inhibitor, did not substitute for CP-135,807.[2]

-

The discriminative stimulus of CP-135,807 was completely blocked by the 5-HT1D antagonist GR 127935, but not by the 5-HT1A antagonist WAY 100,635.[2]

These findings strongly indicate that the behavioral effects of CP-135,807 are specifically mediated through its agonist activity at the 5-HT1D receptor.

References

CP-135807: A Technical Guide for Researchers

An In-depth Examination of the Selective 5-HT1D Receptor Agonist

Abstract

CP-135807 is a potent and selective serotonin (B10506) 5-HT1D receptor agonist that has been instrumental in the characterization of this receptor subtype. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the study of serotonin receptors and related therapeutic areas. This document includes a summary of its chemical and physical properties, detailed methodologies for key experiments, and an exploration of its mechanism of action through relevant signaling pathways.

Chemical Structure and Properties

This compound, with the IUPAC name 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine, is a pyrrolidinylmethylindole derivative. Its chemical structure is characterized by an indole (B1671886) nucleus, a substituted pyridine (B92270) ring, and a chiral methylpyrrolidinyl methyl side chain.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine | |

| CAS Number | 151272-90-1 | |

| Molecular Formula | C19H21N5O2 | |

| Molecular Weight | 351.41 g/mol | |

| SMILES | CN1CCC[C@@H]1Cc2c[nH]c3c2cc(cc3)Nc4c(cccn4)--INVALID-LINK--[O-] | |

| InChI Key | YPFIYPNOWVPAPR-OAHLLOKOSA-N |

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| Solubility | Soluble in DMSO | Specific solubility data (e.g., mg/mL) is not readily available. |

Pharmacological Profile

This compound is a selective agonist for the 5-HT1D serotonin receptor. This selectivity is crucial for its use as a research tool to investigate the specific functions of this receptor subtype.

Table 3: Pharmacological Data for this compound

| Parameter | Receptor | Species | Value | Reference |

| IC50 | 5-HT1D | Bovine | 3.1 nM |

Mechanism of Action and Signaling Pathways

As an agonist at the 5-HT1D receptor, this compound mimics the action of the endogenous neurotransmitter serotonin (5-hydroxytryptamine). The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G protein (Gi/o).

Activation of the 5-HT1D receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels modulates the activity of downstream effector proteins, such as protein kinase A (PKA), leading to various cellular responses.

Below is a diagram illustrating the canonical signaling pathway of the 5-HT1D receptor.

CP-135807 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of CP-135807, a potent and selective 5-HT1D receptor agonist. It covers its chemical properties, synthesis, mechanism of action, and key experimental findings.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 151272-90-1 | [1] |

| Molecular Weight | 351.40 g/mol | [1] |

| Molecular Formula | C19H21N5O2 | [1] |

| IUPAC Name | 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine | |

| Synonyms | CP 135807, 3-(N-Methylpyrrolidin-2R-ylmethyl)-5-(3-nitropyrid-2-ylamino)-1H-indole | [1] |

Mechanism of Action

This compound is a selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor.[1][2] The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist like this compound, the associated Gi protein inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). In functional studies, this mechanism of action results in a dose-dependent decrease in extracellular serotonin levels, suggesting that this compound may act as a terminal 5-HT autoreceptor agonist.[2]

Signaling Pathway

Quantitative Data

| Parameter | Species | Value | Receptor Subtype | Reference |

| IC50 | Rat | 3.1 nM | 5-HT1D | [1] |

| IC50 | Bovine | 33 nM | 5-HT1D | [1] |

Experimental Protocols

Drug Discrimination Studies in Pigeons

A key methodology used to characterize the in vivo psychoactive effects of this compound is drug discrimination in pigeons. This behavioral pharmacology assay assesses the subjective effects of a drug by training animals to recognize and respond to its internal cues.

Objective: To determine if the discriminative stimulus effects of this compound are mediated by the 5-HT1D receptor.

Methodology:

-

Subjects: Adult male Carneau pigeons are used for these studies.

-

Apparatus: A two-key operant conditioning chamber is utilized, where pecking the keys results in food reinforcement.

-

Training:

-

Pigeons are trained to discriminate between an intramuscular (IM) injection of this compound (e.g., 0.1 mg/kg) and a saline injection.[2]

-

Under a fixed-ratio schedule of food reinforcement, pecking one key is reinforced after the administration of this compound, while pecking the other key is reinforced after saline administration.

-

-

Testing:

-

Once the pigeons have learned to reliably discriminate between the drug and saline, substitution tests are conducted with other compounds to see if they produce similar subjective effects to this compound.

-

Antagonism tests are also performed by pre-treating the pigeons with a receptor antagonist before administering this compound to determine which receptor is mediating its effects.

-

Key Findings from this Protocol:

-

This compound and another structurally different 5-HT1D agonist fully substituted for the training dose, indicating similar subjective effects.[2]

-

Agonists for other serotonin receptors, such as the 5-HT1A agonist 8-OH-DPAT and the 5-HT1B agonist CP-94,253, did not substitute for this compound.[2]

-

The discriminative stimulus effects of this compound were completely blocked by the selective 5-HT1D antagonist GR 127935, but not by a 5-HT1A antagonist.[2]

These results from drug discrimination studies provide strong evidence that the centrally mediated psychoactive effects of this compound are specifically due to its agonist activity at the 5-HT1D receptor.[2]

Synthesis

An efficient synthesis of this compound has been reported, with a key feature being the use of 2,5-dimethylpyrrole as a protecting group for the 5-aminoindole (B14826) moiety. This protecting group was found to be stable under the basic and reducing conditions required for the subsequent synthetic steps and could be removed under mild conditions. The synthesis was accomplished on a large scale with an overall yield of 39%.[3]

Pharmacokinetics and ADME

While specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively available in the public domain, it has been described as being orally active and readily crossing the blood-brain barrier.[3] This suggests good absorption from the gastrointestinal tract and sufficient lipophilicity to penetrate the central nervous system. Further studies are required to fully characterize its pharmacokinetic profile.

References

Unveiling CP-135807: A Technical Guide to a Selective 5-HT1D Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-135807, with the chemical name 3-(N-Methylpyrrolidin-2R-ylmethyl)-5-(3-nitropyrid-2-ylamino)-1H-indole, is a potent and selective 5-hydroxytryptamine-1D (5-HT1D) receptor agonist.[1][2] Developed by Pfizer, this compound has been a valuable tool in neuroscience research for elucidating the role of the 5-HT1D receptor. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, including its mechanism of action, binding affinity, and functional efficacy. Detailed experimental protocols and a proposed synthesis route are also presented to support further research and development efforts.

Discovery and Development

The development of this compound emerged from research programs aimed at creating selective 5-HT1D receptor agonists, primarily for the potential treatment of migraine. The rationale was to design a compound that could mimic the action of serotonin (B10506) at presynaptic 5-HT1D autoreceptors on serotonergic neurons, thereby inhibiting the release of pro-inflammatory neuropeptides implicated in migraine pathophysiology.

While a detailed public history of the lead optimization process for this compound is not extensively documented, it is understood to be a product of systematic medicinal chemistry efforts to achieve high affinity and selectivity for the 5-HT1D receptor over other serotonin receptor subtypes and other monoamine receptors.

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits high affinity for the 5-HT1D receptor. While specific data for the human receptor is limited in publicly available literature, studies on bovine and rat receptors have demonstrated its potent binding characteristics.

| Receptor Subtype | Species | Parameter | Value (nM) |

| 5-HT1D | Bovine | IC50 | 3.1[3] |

| 5-HT1D | Rat | IC50 | 33 |

Functional Efficacy

As a 5-HT1D receptor agonist, this compound has been shown to be functionally active. In functional studies, it produces a dose-dependent decrease in extracellular serotonin, consistent with its action as a terminal 5-HT autoreceptor agonist.[1]

A detailed table of functional efficacy (EC50 and Emax) from specific assays such as GTPγS binding or cAMP inhibition for this compound is not publicly available.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as plasma half-life (t1/2), maximum concentration (Cmax), and bioavailability, are not extensively reported in publicly accessible literature.

Mechanism of Action and Signaling Pathway

This compound exerts its effects through the activation of the 5-HT1D receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The 5-HT1D receptor is coupled to inhibitory G-proteins, specifically of the Gi/o family.

dot

Upon binding of this compound, the activated Gi/o protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels modulates the activity of downstream protein kinases, ultimately leading to the physiological effects of 5-HT1D receptor activation, such as the inhibition of neurotransmitter release.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of this compound for the 5-HT1D receptor.

dot

-

Membrane Preparation: Homogenize cells or tissues expressing the 5-HT1D receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand for the 5-HT1D receptor (e.g., [³H]-5-HT), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional cAMP Assay (General Protocol)

This protocol outlines a general method for assessing the functional agonist activity of this compound by measuring the inhibition of forskolin-stimulated cAMP accumulation.

-

Cell Culture: Culture cells stably expressing the human 5-HT1D receptor.

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound to determine the EC50 value.

Synthesis

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT1D receptor. Its high affinity and selectivity have enabled researchers to probe the physiological and behavioral roles of this receptor subtype. While comprehensive data on its human pharmacology and pharmacokinetics are not fully in the public domain, the information available underscores its importance in the field of serotonin research. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the therapeutic potential of 5-HT1D receptor agonists.

References

- 1. CP-135,807, a selective 5-HT1D agonist: effects in drug discrimination and punishment procedures in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(N-Methylpyrrolidin-2-ylmethyl)-5-(3-nitropyrid-2-ylamino)-1H-indole | 1196723-95-1 | WXB72395 [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to CP-135807 in Psychopharmacology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-135807 is a potent and selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor.[1] In the field of psychopharmacology, it serves as a critical research tool for elucidating the role of the 5-HT1D receptor in various physiological and behavioral processes. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, experimental protocols for its use in preclinical studies, and the signaling pathways it modulates.

Core Pharmacology of this compound

This compound is recognized for its high affinity and selective agonist activity at the 5-HT1D receptor. This selectivity allows researchers to investigate the specific functions of this receptor subtype with minimal off-target effects.

Binding Affinity

Quantitative analysis of the binding affinity of this compound for the 5-HT1D receptor has been determined through radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting the binding of a radioligand to its receptor.

| Receptor Subtype | Species | IC50 (nM) | Reference |

| 5-HT1D | Rat | 3.1 | [2] |

| 5-HT1D | Bovine | 33 | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as an agonist at 5-HT1D receptors, which are primarily located on presynaptic nerve terminals and function as autoreceptors.[1] Activation of these receptors leads to a reduction in the release of serotonin into the synaptic cleft.[1]

The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gi/o). The binding of an agonist like this compound initiates a downstream signaling cascade that ultimately modulates neuronal activity.

5-HT1D Receptor Signaling Pathway

The activation of the 5-HT1D receptor by this compound triggers the following signaling pathway:

Experimental Protocols in Psychopharmacology Research

This compound has been instrumental in behavioral pharmacology studies, particularly in drug discrimination paradigms, to characterize its subjective effects.

Drug Discrimination Studies in Pigeons

Drug discrimination is a behavioral technique used to assess the interoceptive (subjective) effects of a drug. Animals are trained to make a specific response to receive a reward, with the correct response being contingent on the presence or absence of a drug's effects.

Objective: To determine the discriminative stimulus effects of this compound and its pharmacological selectivity.

Experimental Workflow:

Detailed Methodology (Based on Mansbach et al., 1996): [1]

-

Subjects: Adult male Carneau pigeons.

-

Apparatus: A two-key operant conditioning chamber.

-

Training:

-

Pigeons are trained to peck one key following an intramuscular (i.m.) injection of this compound (0.1 mg/kg) and a different key following an i.m. injection of saline.

-

Correct key pecking is reinforced with food presentation under a fixed-ratio schedule (e.g., FR 20, meaning 20 pecks are required for a reward).[3]

-

Training continues until a high level of accuracy in discriminating between the drug and saline conditions is achieved (e.g., >90% of responses on the correct key).[4]

-

-

Testing:

-

Once discrimination is established, test sessions are conducted.

-

Various doses of this compound are administered to generate a dose-response curve for its discriminative stimulus effects.

-

Other psychoactive compounds are tested to assess whether they produce similar subjective effects (substitution) or block the effects of this compound (antagonism).

-

The primary dependent measure is the percentage of responses on the key associated with the training dose of this compound.

-

Quantitative Data from Drug Discrimination Studies:

| Compound | Dose Range | Effect | Reference |

| This compound | Dose-dependent | Full substitution for the training dose. | [1] |

| CP-286601 (5-HT1D agonist) | Dose-dependent | Full substitution for the training dose of this compound. | [1] |

| 8-OH-DPAT (5-HT1A agonist) | - | Little to no substitution. | [1] |

| CP-94,253 (5-HT1B agonist) | - | Little to no substitution. | [1] |

| Sertraline (SSRI) | - | Little to no substitution. | [1] |

| GR 127935 (5-HT1D antagonist) | Dose-dependent | Complete antagonism of the discriminative stimulus produced by this compound. | [1] |

| WAY 100,635 (5-HT1A antagonist) | - | No antagonism of the discriminative stimulus produced by this compound. | [1] |

Note: Specific ED50 values for substitution and pA2 values for antagonism are not detailed in the primary literature but the qualitative outcomes strongly support the 5-HT1D-mediated mechanism of the discriminative stimulus effects of this compound.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To quantify the effect of this compound on extracellular serotonin levels.

General Protocol:

-

Surgical Preparation:

-

Anesthetize the subject animal (e.g., a rat).

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus, striatum).

-

Allow for a post-operative recovery period.

-

-

Microdialysis Procedure:

-

Gently insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Collect post-administration dialysate samples at regular intervals.

-

-

Sample Analysis:

-

Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Expected Quantitative Results:

Based on its mechanism of action as a presynaptic 5-HT1D autoreceptor agonist, administration of this compound is expected to cause a dose-dependent decrease in extracellular serotonin levels in various brain regions.[1] Specific quantitative data on the percentage decrease at different doses of this compound is not consistently reported across publicly available literature.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT1D receptor in the central nervous system. Its high selectivity allows for targeted studies of this receptor's involvement in psychoactive effects and neurotransmitter regulation. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies utilizing this important compound. Further research to fully characterize its binding profile and quantify its in vivo neurochemical effects would be beneficial to the scientific community.

References

- 1. CP-135,807, a selective 5-HT1D agonist: effects in drug discrimination and punishment procedures in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Drug Discrimination in Pigeons Trained to Discriminate among Morphine, U50,488, a Combination of These Drugs, and Saline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug discrimination and generalization in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on CP-135807 and its Interaction with Terminal 5-HT Autoreceptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-135807 is a potent and selective agonist for the 5-HT1D receptor, demonstrating a significant role as a terminal 5-HT autoreceptor agonist. Its activation of these presynaptic receptors leads to a dose-dependent reduction in extracellular serotonin (B10506) levels. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, and functional effects on serotonergic neurotransmission. Detailed experimental protocols for radioligand binding assays and in vivo microdialysis are presented, alongside a visualization of the underlying signaling pathways.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and behavioral processes. The precise regulation of serotonergic neurotransmission is, in part, controlled by autoreceptors located on presynaptic terminals. The 5-HT1B and 5-HT1D receptor subtypes function as terminal autoreceptors, and their activation provides a negative feedback mechanism that inhibits further serotonin release. This compound has been identified as a selective agonist for the 5-HT1D receptor, making it a valuable tool for investigating the role of these autoreceptors in modulating serotonin homeostasis. This document details the pharmacological characteristics of this compound and the experimental methodologies used for its evaluation.

Quantitative Data

Binding Affinity and Selectivity of this compound

The affinity of this compound for various serotonin receptor subtypes has been determined through radioligand binding assays. The data highlight its high affinity and selectivity for the 5-HT1D receptor.

| Receptor Subtype | Ligand | Tissue/System | Ki (nM) | IC50 (nM) | Reference |

| 5-HT1D | This compound | Rat | - | 3.1 | [1] |

| 5-HT1D | This compound | Bovine | - | 33 | [1] |

In Vivo Effects on Extracellular Serotonin

In vivo microdialysis studies have demonstrated that administration of this compound leads to a dose-dependent decrease in extracellular serotonin levels, consistent with its role as a terminal autoreceptor agonist.

| Animal Model | Brain Region | Dose of this compound | Maximum Decrease in Extracellular 5-HT | Time to Maximum Effect | Reference |

| Pigeon | - | 0.1 mg/kg (IM) | Dose-dependent decrease | Not Specified | [1] |

Note: Specific quantitative data on the percentage decrease and time course of this effect are not detailed in the available literature.

Signaling Pathways

5-HT1B/1D Autoreceptor Signaling Cascade

As a Gi/o-coupled receptor, the activation of the presynaptic 5-HT1B/1D autoreceptor by an agonist like this compound initiates a signaling cascade that culminates in the inhibition of serotonin release. The alpha subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The beta-gamma subunit can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx which is essential for vesicular release of neurotransmitters. Furthermore, the signaling cascade can modulate the activity of components of the SNARE complex, the machinery responsible for vesicle fusion with the presynaptic membrane.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the 5-HT1D receptor.

4.1.1. Experimental Workflow

4.1.2. Detailed Methodology

-

Membrane Preparation:

-

Homogenize tissue or cells known to express the 5-HT1D receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4)[2].

-

Centrifuge the homogenate at low speed to remove nuclei and large debris[2].

-

Centrifuge the resulting supernatant at high speed to pellet the membranes[2].

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well:

-

A fixed concentration of a suitable radioligand for the 5-HT1D receptor (e.g., [³H]5-HT).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

A fixed amount of the prepared membrane homogenate.

-

-

To determine non-specific binding, a separate set of wells should contain the radioligand, membrane homogenate, and a high concentration of a known non-radiolabeled 5-HT1D ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium[3].

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester[3]. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis (General Protocol)

This protocol describes the general procedure for in vivo microdialysis to measure the effect of this compound on extracellular serotonin levels in the brain of a freely moving animal.

4.2.1. Experimental Workflow

4.2.2. Detailed Methodology

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame[4].

-

Following a midline scalp incision, drill a small hole in the skull above the target brain region (e.g., prefrontal cortex or striatum).

-

Slowly lower a guide cannula to the predetermined stereotaxic coordinates and secure it to the skull with dental cement and anchor screws[4].

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region[4].

-

Connect the probe to a syringe pump and begin perfusing it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min)[4].

-

Allow the system to equilibrate for a period of time to establish a stable baseline of neurotransmitter levels.

-

Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Collection:

-

Administer this compound via a systemic route (e.g., intraperitoneal or subcutaneous injection) at the desired dose(s).

-

Continue to collect dialysate samples at the same regular intervals for a predetermined period following drug administration to monitor changes in extracellular serotonin levels over time.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for serotonin content, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ECD)[4].

-

Quantify the serotonin concentration in each sample by comparing it to a standard curve.

-

Express the post-drug serotonin levels as a percentage of the baseline levels for each animal to determine the effect of this compound.

-

Conclusion

This compound is a valuable pharmacological tool for studying the function of terminal 5-HT1D autoreceptors. Its high affinity and selectivity, coupled with its demonstrated ability to reduce extracellular serotonin levels in a dose-dependent manner, underscore its utility in elucidating the role of these autoreceptors in both normal physiological processes and pathological conditions. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other compounds targeting the serotonergic system. Further research to establish a more comprehensive selectivity profile and to quantify the dose-dependent effects on serotonin release in various brain regions will provide a more complete understanding of its pharmacological actions.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of CP-135807

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for conducting in vivo studies with CP-135807, a selective 5-HT1D receptor agonist. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound in rodent models.

Introduction to this compound

This compound is a potent and selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor.[1][2] As a terminal 5-HT autoreceptor agonist, it dose-dependently decreases extracellular serotonin levels.[1][2] The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmitter release and is implicated in various physiological and pathological processes within the central nervous system.[3] Due to its mechanism of action, this compound is a valuable tool for investigating the role of the 5-HT1D receptor in conditions such as anxiety and depression.

Signaling Pathway of 5-HT1D Receptor

The 5-HT1D receptor is coupled to an inhibitory G-protein (Gαi). Upon agonist binding, such as with this compound, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

References

Application Notes and Protocols for CP-135807 in Rodent Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-135807 is a potent and selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor. The 5-HT1D receptor, a member of the G protein-coupled receptor family, is primarily found in the central nervous system.[1][2] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling pathway is implicated in the modulation of neurotransmitter release, suggesting a potential role for 5-HT1D receptor agonists in various neurological and psychiatric conditions, including anxiety and depression.[1][4]

These application notes provide a comprehensive overview of the theoretical application of this compound in common rodent behavioral models used to assess anxiolytic and antidepressant-like effects. Due to a lack of publicly available data on the use of this compound in these specific models, the quantitative data presented are hypothetical and for illustrative purposes. The protocols provided are based on established methodologies for these behavioral assays.

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist at the 5-HT1D receptor. This receptor is a Gi/o-coupled GPCR. Upon agonist binding, the receptor activates the inhibitory G protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a reduction in the intracellular concentration of the second messenger cAMP. The decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), leading to downstream effects on gene transcription and neuronal excitability. This signaling cascade is believed to underlie the modulation of neurotransmitter release, which may contribute to the potential anxiolytic and antidepressant effects of 5-HT1D agonists.

Experimental Protocols

The following are detailed protocols for assessing the potential anxiolytic and antidepressant-like effects of this compound in rodents.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Experimental Workflow:

References

- 1. 5-HT1A receptor influences on rodent social and agonistic behavior: a review and empirical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GR46611 potentiates 5-HT1A receptor-mediated locomotor activity in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of 5-HT1A and 5-HT1B receptors in antidepressant drug actions in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Microdialysis of CP-135807 in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vivo microdialysis experiments in rats to study the effects of CP-135807, a selective 5-HT1D receptor agonist. The information is compiled from established neuropharmacological research methodologies.

Introduction

This compound is a potent and selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor, with an IC50 of 3.1 nM.[1] It is a valuable tool for investigating the role of 5-HT1D receptors in the central nervous system. Microdialysis is a widely used technique to measure endogenous levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[2][3][4] This protocol outlines the procedure for using microdialysis to assess the impact of this compound administration on neurotransmitter levels, particularly serotonin, in anesthetized or awake rats.

Data Presentation

Table 1: this compound Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | [1] |

| Mechanism of Action | Selective 5-HT1D Receptor Agonist | [1][5] |

| IC50 | 3.1 nM (bovine) | [1] |

Table 2: General Microdialysis Experimental Parameters in Rats

| Parameter | Typical Range/Value | Reference |

| Animal Model | Male Sprague-Dawley or Wistar rats (250-375 g) | [6] |

| Anesthesia (for surgery) | Isoflurane (B1672236) | [6] |

| Microdialysis Probe Type | Concentric | [7] |

| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | [6] |

| aCSF Composition | 144 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, 2.0 mM NaH2PO4 (pH 7.4) | [6] |

| Flow Rate | 0.5 - 3 µL/min | [7][8] |

| Sample Collection Interval | 6 - 30 minutes | [9] |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | [3][10] |

Experimental Protocols

This protocol is a synthesis of standard in vivo microdialysis procedures and should be adapted as needed for specific experimental goals.

Materials and Reagents

-

This compound

-

Male Sprague-Dawley or Wistar rats (250-375 g)

-

Anesthesia (e.g., Isoflurane)

-

Stereotaxic apparatus

-

Microdialysis probes (concentric type recommended)

-

Syringe pump

-

Fraction collector

-

Artificial Cerebrospinal Fluid (aCSF)

-

Surgical instruments

-

Dental cement

-

HPLC system with electrochemical detection

Experimental Procedure

1. Animal Preparation and Surgery

-

Anesthetize the rat using isoflurane or another suitable anesthetic.

-

Mount the animal in a stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull over the target brain region (e.g., striatum, hippocampus, or prefrontal cortex).[6][11][12] The coordinates will be determined from a rat brain atlas.

-

Carefully lower the microdialysis probe into the target brain region.

-

Secure the probe to the skull using dental cement and anchor screws.

-

Allow the animal to recover from surgery for 24-48 hours before the microdialysis experiment if conducting the study in awake animals.

2. Microdialysis Perfusion and Sample Collection

-

Connect the inlet of the microdialysis probe to a syringe pump containing aCSF.

-

Connect the outlet to a fraction collector.

-

Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.

-

Continue collecting dialysate samples for the desired duration of the experiment to monitor changes in neurotransmitter levels.

3. Sample Analysis

-

Analyze the collected dialysate samples for serotonin and other relevant neurotransmitters (e.g., dopamine) and their metabolites using HPLC with electrochemical detection.[3][10]

-

Quantify the concentration of each analyte based on standard curves.

-

Express the results as a percentage of the baseline levels.

Visualizations

Caption: Experimental workflow for this compound microdialysis in rats.

Caption: Signaling pathway of the 5-HT1D receptor activated by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CP-135,807, a selective 5-HT1D agonist: effects in drug discrimination and punishment procedures in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 11. In vivo microdialysis measures of extracellular serotonin in the rat hippocampus during sleep-wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CP-135807 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-135807 is a potent and selective agonist for the serotonin (B10506) 5-HT1D receptor.[1][2] This receptor is a member of the G protein-coupled receptor (GPCR) family and is implicated in various physiological processes, including neurotransmission and vascular regulation.[3] Understanding the binding characteristics of compounds like this compound to the 5-HT1D receptor is crucial for drug discovery and development, particularly for therapies targeting neurological and psychiatric disorders.

This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with the human 5-HT1D receptor. The protocols cover both saturation binding assays to determine the receptor density (Bmax) and radioligand affinity (Kd), and competition binding assays to determine the inhibitory constant (Ki) of this compound.

Signaling Pathway

The 5-HT1D receptor is known to couple to inhibitory G proteins of the Gαi/o family.[3][4] Upon agonist binding, the receptor activates these G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Studies have indicated a preferential coupling of the 5-HT1D receptor to the Gαi2 subtype.[5][6]

Data Presentation

Quantitative Binding Data

The following table summarizes the binding characteristics of the radioligand [3H]5-HT and the inhibitory properties of this compound at the 5-HT1D receptor.

| Parameter | Radioligand/Compound | Receptor Source | Value |

| Kd | [3H]5-HT | Human Temporal Cortex | 5.0 ± 1.0 nM[7] |

| Bmax | [3H]5-HT | Human Temporal Cortex | 96 ± 23 fmol/mg protein[7] |

| IC50 | This compound | Bovine Caudate Membranes | 3.1 nM[1] |

Note: The IC50 value for this compound is for the bovine receptor and may differ for the human receptor.

Experimental Protocols

I. Membrane Preparation from Cells Expressing Recombinant Human 5-HT1D Receptor

This protocol describes the preparation of cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human 5-HT1D receptor.

Materials:

-

Human 5-HT1D receptor-expressing cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

Sucrose Buffer: 50 mM Tris-HCl, 250 mM Sucrose, pH 7.4, ice-cold

-

Protease inhibitor cocktail

-

Dounce homogenizer or sonicator

-

High-speed refrigerated centrifuge

Procedure:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.

-

Homogenize the cells using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

Aliquot the membrane preparation and store at -80°C until use.

II. Saturation Radioligand Binding Assay with [3H]5-HT

This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax).

Materials:

-

Human 5-HT1D receptor membrane preparation

-

[3H]5-HT (specific activity ~20-30 Ci/mmol)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

Unlabeled Serotonin (5-HT) for non-specific binding determination

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of [3H]5-HT in Assay Buffer (e.g., 0.1 to 20 nM).

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of varying concentrations of [3H]5-HT and 100 µL of membrane suspension (20-50 µg protein). Add 50 µL of Assay Buffer.

-

Non-specific Binding (NSB): 50 µL of varying concentrations of [3H]5-HT, 100 µL of membrane suspension, and 50 µL of a high concentration of unlabeled 5-HT (e.g., 10 µM).

-

-

The final assay volume is 200 µL.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold Wash Buffer.

-

Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.

-

Count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot specific binding (fmol/mg protein) against the concentration of [3H]5-HT.

-

Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

-

III. Competition Radioligand Binding Assay with this compound

This assay is performed to determine the binding affinity (Ki) of the unlabeled test compound (this compound).

Materials:

-

Same as for the saturation binding assay, plus:

-

This compound

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer (e.g., 0.1 nM to 10 µM).

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]5-HT (at a final concentration close to its Kd, e.g., 5 nM), and 100 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled 5-HT (e.g., 10 µM), 50 µL of [3H]5-HT, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of each concentration of this compound, 50 µL of [3H]5-HT, and 100 µL of membrane suspension.

-

-

The final assay volume is 200 µL.

-

Follow steps 4-8 from the saturation binding assay protocol.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-HT1D receptor - Wikipedia [en.wikipedia.org]

- 3. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential coupling of 5-HT(1) receptors to G proteins of the G(i) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of 5-HT1D receptor binding sites in post-mortem human brain cortex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of CP-135807 Solutions for Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-135807 is a potent and selective agonist for the 5-HT1D serotonin (B10506) receptor, making it a valuable tool for investigating the physiological and pathological roles of this receptor subtype. Proper preparation of this compound solutions is critical for ensuring accurate and reproducible results in in vivo studies. These application notes provide detailed protocols for the solubilization and preparation of this compound for injection in animal models, along with a summary of its chemical properties and a diagram of its primary signaling pathway.

Data Presentation

Chemical and Solubility Data of this compound

| Property | Value | Source |

| IUPAC Name | 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine | [1] |

| Molecular Formula | C₁₉H₂₁N₅O₂ | [2] |

| Molecular Weight | 351.41 g/mol | [2] |

| CAS Number | 151272-90-1 | [2] |

| Purity | ≥98% (typically by HPLC) | |

| Solubility | Soluble in DMSO (up to 100 mM) | |

| Appearance | Brown solid | [3] |

| Storage | Store at -20°C | [3] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

-

Solubilization: Transfer the weighed this compound to a sterile tube. Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a this compound Injection Solution (Recommended)

This protocol provides a general method for diluting the DMSO stock solution into a vehicle suitable for in vivo injections in rodents. Note: The final concentration of DMSO should be minimized to avoid vehicle-induced effects. It is recommended to keep the final DMSO concentration below 5%, and ideally as low as possible.

Materials:

-

This compound stock solution in DMSO (from Protocol 1)

-

Sterile 0.9% Sodium Chloride solution (saline)

-

Sterile Polyethylene Glycol 400 (PEG400) (optional, as a co-solvent)

-

Sterile Tween 80 (optional, as a surfactant)

-

Sterile, pyrogen-free vials

-

Sterile syringes and needles

Procedure:

-

Vehicle Preparation: Prepare the desired injection vehicle. A commonly used vehicle for water-insoluble compounds is a mixture of DMSO, a co-solvent, and an aqueous solution. A recommended starting point is a vehicle containing:

-

10% DMSO

-

40% PEG400

-

50% Sterile Saline (0.9% NaCl)

To prepare 1 ml of this vehicle, mix 100 µl of DMSO, 400 µl of PEG400, and 500 µl of sterile saline.

-

-

Dilution of this compound Stock:

-

Calculate the volume of the this compound stock solution needed to achieve the desired final concentration for injection.

-

Add the calculated volume of the this compound stock solution to the prepared vehicle.

-

Crucially, add the aqueous component (saline) dropwise while continuously vortexing the solution to prevent precipitation of the compound.

-

-

Final Formulation and Administration:

-

Visually inspect the final solution to ensure it is clear and free of precipitation.

-

If necessary, the solution can be sterile-filtered through a 0.22 µm syringe filter.

-

The solution should be prepared fresh before each experiment. If short-term storage is necessary, it should be kept at 4°C and protected from light.

-

Before administration, warm the solution to room temperature.

-

Administer the solution via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous injection) at the appropriate volume for the animal model.

-

Important Considerations:

-

Vehicle Controls: It is essential to include a vehicle control group in your experiments to account for any effects of the solvent mixture.

-

Solubility Testing: Before conducting a large-scale experiment, it is advisable to perform a small-scale solubility test to ensure that this compound remains in solution at the desired final concentration in the chosen vehicle.

-

Toxicity: The concentration of DMSO should be kept to a minimum, as high concentrations can be toxic. For intraperitoneal injections in mice, it is generally recommended to keep the DMSO concentration at 10% or lower.

Mandatory Visualization

Signaling Pathway of 5-HT1D Receptor Activation

The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi subunit. Activation of the 5-HT1D receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, evidence suggests that 5-HT1D receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the p38 MAPK cascade.

Caption: 5-HT1D receptor signaling pathway.

Experimental Workflow for Preparing this compound Injection Solution

The following diagram illustrates the key steps involved in preparing a this compound solution for in vivo administration.

Caption: Workflow for this compound injection preparation.

References

Application Notes and Protocols for In Vivo Administration of CP-135807

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the appropriate in vivo administration of the selective 5-HT1D receptor agonist, CP-135807. The information is curated for professionals in research and drug development.

Introduction to this compound and In Vivo Administration Challenges

This compound is a potent and selective agonist for the 5-HT1D serotonin (B10506) receptor, making it a valuable tool for studying the function of this receptor subtype. A significant challenge in conducting in vivo studies with this compound is its poor aqueous solubility. Therefore, the selection of an appropriate vehicle is critical to ensure accurate and reproducible dosing, maximize bioavailability, and minimize potential vehicle-induced toxicity.

Physicochemical Properties and Solubility

Understanding the solubility of this compound is the first step in selecting a suitable vehicle. Based on available data, this compound is soluble in organic solvents, particularly Dimethyl Sulfoxide (DMSO).

Table 1: Solubility and Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁N₅O₂ | N/A |

| Molecular Weight | 351.41 g/mol | N/A |

| Solubility in DMSO | Soluble to 100 mM | N/A |

| Solubility in DMSO | < 35.14 mg/mL | N/A |

Recommended Vehicle Formulations

While this compound is soluble in DMSO, administering 100% DMSO in vivo can lead to toxicity, including local irritation and systemic effects. Therefore, a co-solvent strategy is recommended. This involves dissolving this compound in a minimal amount of DMSO and then diluting the solution with a biocompatible vehicle. The final concentration of DMSO should be kept as low as possible, ideally below 10% and often as low as 1-5% of the total injection volume, depending on the route of administration and the animal model.

Table 2: Recommended Vehicle Compositions for In Vivo Administration of this compound

| Route of Administration | Recommended Vehicle Composition | Notes |

| Intraperitoneal (IP) | 1-10% DMSO in sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Prepare fresh daily. Ensure complete dissolution before dilution. Administer a vehicle-only control group. |

| Subcutaneous (SC) | 1-10% DMSO in sterile saline or PBS. Alternatively, a suspension in 0.5% methylcellulose (B11928114) can be considered. | For suspensions, ensure uniform particle size and thorough mixing before each injection. |

| Intravenous (IV) | <5% DMSO in sterile saline. Further dilution with a solubilizing agent like cyclodextrin (B1172386) may be necessary. | Requires careful formulation to prevent precipitation upon injection. Administer slowly. |

| Oral (PO) | 5-10% DMSO in a vehicle containing polyethylene (B3416737) glycol (e.g., PEG400) and/or a surfactant (e.g., Tween 80) in water or saline. | The use of co-solvents and surfactants can enhance oral absorption of poorly soluble compounds. |

Experimental Protocols

Preparation of a 1 mg/mL this compound Formulation for Intraperitoneal Injection

This protocol provides a general guideline. The final concentrations may need to be optimized based on the required dose and the tolerance of the specific animal model.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile 0.9% saline solution

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

Protocol:

-

Calculate the required amounts:

-

To prepare 1 mL of a 1 mg/mL solution, you will need 1 mg of this compound.

-

If the final desired DMSO concentration is 5%, you will use 50 µL of DMSO and 950 µL of saline.

-

-

Dissolve this compound in DMSO:

-

Weigh 1 mg of this compound and place it in a sterile microcentrifuge tube.

-

Add 50 µL of DMSO to the tube.

-

Vortex thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

-

-

Dilute with Saline:

-

While vortexing, slowly add 950 µL of sterile 0.9% saline to the DMSO-drug solution.

-

Continue to vortex for another 30 seconds to ensure a homogenous solution.

-

Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the DMSO concentration or adding a surfactant).

-

-

Administration:

-

Use the freshly prepared solution for intraperitoneal injection.

-

Always include a vehicle control group that receives the same volume of the 5% DMSO in saline solution without the drug.

-

Visualizing the Workflow and Logic

The following diagrams illustrate the decision-making process for vehicle selection and the experimental workflow for preparing the formulation.

Caption: Logic for selecting an appropriate in vivo vehicle.

Caption: Workflow for preparing a this compound formulation.

Important Considerations

-

Vehicle Toxicity: Always conduct a pilot study to assess the tolerability of the chosen vehicle in your specific animal model and for the intended duration of the study.

-

Stability: Prepare formulations fresh each day to avoid potential degradation or precipitation of the compound.

-

Controls: A vehicle-only control group is essential to differentiate the effects of the drug from any effects of the vehicle itself.

-

Route of Administration: The choice of administration route will depend on the experimental question. Bioavailability and pharmacokinetics will vary significantly between routes.

-

Dose Volume: Ensure that the injection volume is appropriate for the size of the animal to avoid discomfort or adverse effects.

By following these guidelines and protocols, researchers can develop a suitable and effective vehicle for the in vivo administration of this compound, leading to more reliable and reproducible experimental outcomes.

Application Notes and Protocols for CP-135807 in Drug Discrimination Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CP-135807 in drug discrimination studies. This document includes information on the mechanism of action, detailed experimental protocols, and relevant data to guide researchers in designing their studies.

Introduction

This compound is a potent and selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor.[1][2] Drug discrimination is a behavioral pharmacology procedure used to assess the subjective effects of drugs in animals. In this paradigm, an animal is trained to recognize the interoceptive stimuli produced by a specific drug and to make a differential response to receive a reward. This technique is valuable for characterizing the pharmacological profile of novel compounds and their potential for abuse.

Mechanism of Action: 5-HT1D Receptor Signaling

This compound exerts its effects by binding to and activating 5-HT1D receptors, which are G-protein coupled receptors (GPCRs). Specifically, the 5-HT1D receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently modulates the activity of downstream signaling pathways, ultimately leading to the physiological and behavioral effects of the compound.

Figure 1. Simplified 5-HT1D receptor signaling pathway.

Quantitative Data for this compound and Related Compounds

The following table summarizes the available quantitative data for this compound. It is important to note the absence of a specific training dose for drug discrimination studies in rats.

| Compound | Animal Model | Training Dose | ED50 | Receptor Selectivity | Reference |

| This compound | Pigeon | 0.1 mg/kg (IM) | Not Reported | Selective 5-HT1D Agonist | [1][2] |

| This compound | Rat | Not Established | Not Reported | Selective 5-HT1D Agonist | - |

Note: The lack of a reported training dose for this compound in rats necessitates a dose-finding study to determine the optimal dose that produces reliable discriminative stimulus effects without causing significant motor impairment or other confounding behaviors.

Experimental Protocol: Two-Lever Drug Discrimination in Rats

This protocol provides a general framework for establishing drug discrimination with this compound in rats.

Apparatus

-

Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

Subjects

-

Male Sprague-Dawley rats, weighing 250-300g at the start of the experiment.

-

Rats should be individually housed and maintained on a restricted diet to motivate responding for food reinforcement. Water should be available ad libitum.

Preliminary Training (Shaping)

-

Magazine Training: Acclimate rats to the operant chambers and train them to retrieve food pellets from the dispenser.

-

Lever Press Training: Train rats to press a single lever to receive a food pellet on a continuous reinforcement schedule (FR1). Gradually increase the fixed-ratio (FR) schedule to FR10 (i.e., 10 lever presses for one food pellet).

Drug Discrimination Training

-

Dose Selection: As a starting point for a dose-finding study in rats, researchers may consider a range of doses based on the pigeon study (0.1 mg/kg) and the compound's general pharmacology. A logarithmic dose progression (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg) administered intraperitoneally (i.p.) is recommended. The goal is to identify a dose that produces a clear discriminative stimulus without causing excessive response suppression.

-

Training Schedule:

-

On "drug days," administer the selected training dose of this compound (dissolved in a suitable vehicle, e.g., saline) via i.p. injection. Place the rat in the operant chamber where only the "drug-appropriate" lever is active. Responses on this lever are reinforced on an FR10 schedule.

-

On "vehicle days," administer the vehicle alone. Place the rat in the chamber where only the "vehicle-appropriate" lever is active and reinforce responses on an FR10 schedule.

-

Alternate drug and vehicle days in a double-alternation sequence (e.g., Drug, Drug, Vehicle, Vehicle).

-

-

Training Criteria: Continue training until a criterion of ≥80% correct lever responding on both drug and vehicle days for at least 8 out of 10 consecutive sessions is achieved.

Substitution Testing

-

Once the discrimination is established, test sessions can be conducted to evaluate the effects of different doses of this compound or other compounds.

-

During test sessions, both levers are available, and the first FR10 sequence completed on either lever is reinforced. Subsequent responses are not reinforced for the remainder of the session.

-

The percentage of responses on the drug-appropriate lever is recorded as the primary dependent measure. Full substitution is generally defined as ≥80% drug-lever responding, while partial substitution falls between 20% and 80%.

Figure 2. General workflow for a drug discrimination study.